

An In-depth Technical Guide to 2-Butanethiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butanethiol

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Introduction

2-Butanethiol, also known as sec-butyl mercaptan, is a volatile organosulfur compound with the chemical formula $C_4H_{10}S$.^{[1][2]} It is characterized by a thiol functional group (-SH) attached to the second carbon atom of a butane chain.^[3] This compound and its isomers are of significant interest in various fields, from its role as an odorant in natural gas to its applications as a reagent in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.^{[1][4]} Its high reactivity and strong, unpleasant odor necessitate careful handling and a thorough understanding of its chemical properties.^{[2][3]}

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-butanethiol**, with a focus on quantitative data, experimental methodologies, and structural representations to support advanced research and development.

Chemical and Physical Properties

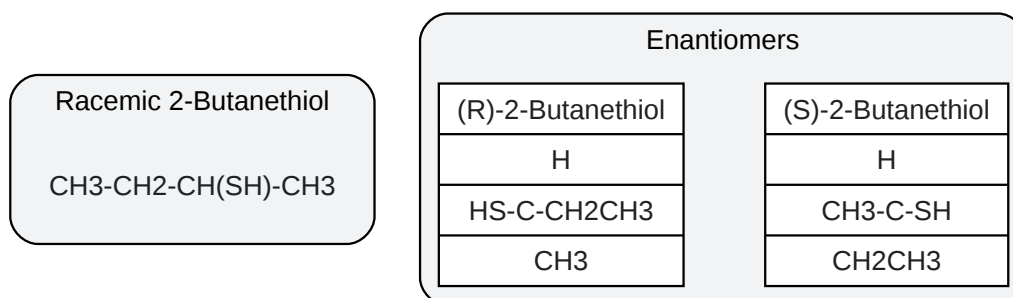
2-Butanethiol is a colorless liquid with a potent, skunk-like odor.^{[4][5]} It is a chiral molecule and exists as a racemic mixture of two enantiomers, (R)-**2-butanethiol** and (S)-**2-butanethiol**.^[6] The quantitative chemical and physical properties of **2-butanethiol** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C4H10S	[1]
Molecular Weight	90.19 g/mol	[1]
IUPAC Name	Butane-2-thiol	[1]
CAS Number	513-53-1	[1]
Boiling Point	82-88 °C	[3]
Melting Point	-165 °C	[5]
Density	0.83 g/cm ³ at 20 °C	[4]
Vapor Pressure	108 hPa at 25 °C	
Flash Point	-23 °C (closed cup)	[3]
Solubility in Water	1.32 g/L	[2]
Refractive Index (n _{20/D})	1.436	[7]
pKa	10.92 ± 0.10 (Predicted)	[2]
LogP (Octanol/Water)	1.8	[1]

Chemical Structure

2-Butanethiol possesses a chiral center at the carbon atom bonded to the thiol group, resulting in two enantiomers: (R)-**2-butanethiol** and (S)-**2-butanethiol**. The general structure and its enantiomeric forms are depicted below.

Chemical Structure of 2-Butanethiol

[Click to download full resolution via product page](#)Chemical Structure of **2-Butanethiol** and its Enantiomers

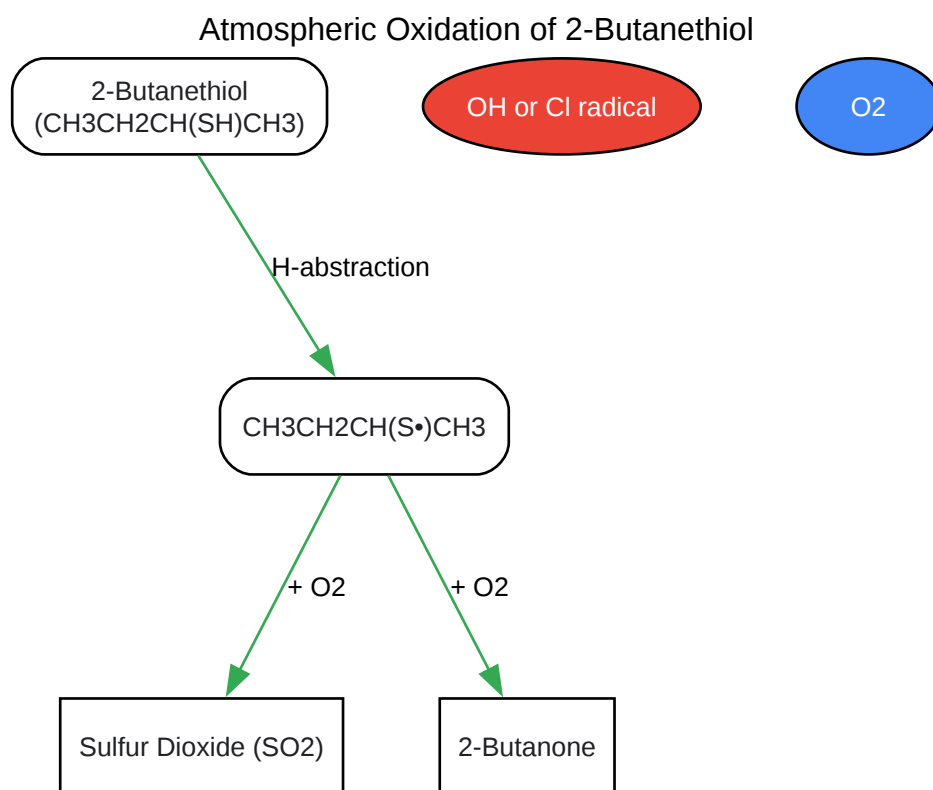
Reactivity and Chemical Reactions

The chemistry of **2-butanethiol** is largely dictated by the thiol group (-SH), which is susceptible to oxidation.

Atmospheric Oxidation

In the atmosphere, **2-butanethiol** is primarily degraded through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms.[8] These reactions are initiated by the abstraction of a hydrogen atom, predominantly from the S-H bond.[8][9] The subsequent reaction with atmospheric oxygen leads to the formation of sulfur dioxide (SO₂) and 2-butanone as major products.[3][8]

The generalized atmospheric oxidation pathway is illustrated below.



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Atmospheric Oxidation Pathway of **2-Butanethiol**

Experimental studies have determined the product yields from these reactions. For the reaction with OH radicals, the yield of SO₂ is approximately (81 ± 2)% and for 2-butanone is (42 ± 1)%. [8] When reacting with Cl atoms, the yields are (59 ± 2)% for SO₂ and (39 ± 2)% for 2-butanone.[8]

Oxidation with Other Reagents

In a laboratory setting, **2-butanethiol** can be oxidized by various reagents. For instance, its oxidation by hexacyanoferrate (III) ions in a methanol-water medium has been studied, demonstrating first-order dependence on the hexacyanoferrate (III) ion concentration.[10]

Experimental Protocols

Chiral Separation by Gas Chromatography (GC)

The analysis and separation of **2-butanethiol** enantiomers are crucial in fields such as flavor chemistry and pharmaceutical development.^[11] Gas chromatography with a chiral stationary phase is the primary technique for this purpose.^[11]

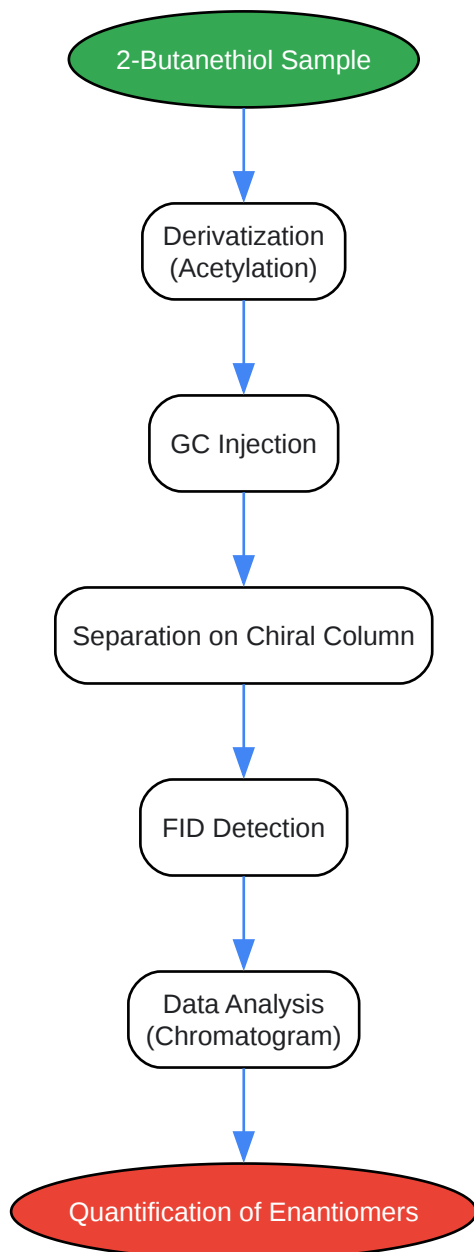
Objective: To separate the (R) and (S) enantiomers of **2-butanethiol**.

Methodology:

- Sample Preparation (Derivatization): To enhance volatility and improve interaction with the chiral stationary phase, derivatization is often employed.^[11]
 - Reagents: Acetic anhydride and pyridine (catalyst).^[11]
 - Procedure: To 100 µL of the **2-butanethiol** sample, add 50 µL of acetic anhydride and 50 µL of pyridine. Cap the vial and heat at 70°C for 20 minutes. After cooling, the sample is ready for injection.^[11]
- Gas Chromatography Analysis:
 - Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase).^[11]
 - Typical GC Conditions:
 - Injector Temperature: 250°C
 - Detector Temperature: 270°C
 - Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at a rate of 5°C/min.
 - Carrier Gas: Helium at a constant flow rate.

Expected Results: The two acetylated enantiomers of **2-butanethiol** will elute at different retention times, allowing for their separation and quantification. The elution order depends on the specific chiral stationary phase used.^[11]

Workflow for Chiral Separation of 2-Butanethiol by GC

[Click to download full resolution via product page](#)*Workflow for Chiral Separation of **2-Butanethiol** by GC*

Kinetic Studies of Atmospheric Oxidation

The rate coefficients for the gas-phase reactions of **2-butanethiol** with OH radicals and Cl atoms have been determined experimentally.

Objective: To determine the rate coefficients for the reaction of **2-butanethiol** with OH radicals and Cl atoms at atmospheric pressure and 298 K.[8]

Methodology:

- Experimental Setup: The experiments are typically conducted in a large-volume photoreactor (e.g., 480 L borosilicate glass) coupled with a long-path in-situ Fourier Transform Infrared (FTIR) spectrometer.[8]
- Reactant Generation:
 - OH radicals: Generated by the photolysis of methyl nitrate (CH_3ONO) in the presence of NO in air.[8]
 - Cl atoms: Generated by the photolysis of molecular chlorine (Cl_2).
- Procedure:
 - A known concentration of **2-butanethiol** and a reference compound with a known reaction rate coefficient are introduced into the photoreactor.
 - The radical precursor is introduced, and the mixture is irradiated with UV lamps to initiate the reaction.
 - The concentrations of **2-butanethiol** and the reference compound are monitored over time using FTIR spectroscopy.
- Data Analysis: The rate coefficient for the reaction of **2-butanethiol** is determined relative to the rate coefficient of the reference compound using the following relationship: $\ln([\text{2-butanethiol}]_0 / [\text{2-butanethiol}]_t) / \ln([\text{Reference}]_0 / [\text{Reference}]_t) = k(\text{2-butanethiol}) / k(\text{reference})$

Results: The experimentally determined rate coefficients are:

- $k(\text{OH} + \text{2-butanethiol}) = (2.58 \pm 0.21) \times 10^{-11} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ [8]

- $k(\text{Cl} + \text{2-butanethiol}) = (2.49 \pm 0.19) \times 10^{-10} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ [8]

Safety and Handling

2-Butanethiol is a hazardous substance and must be handled with appropriate safety precautions.

- **Flammability:** It is a highly flammable liquid and vapor with a low flash point.[3][12] Keep away from heat, sparks, open flames, and other ignition sources.[12]
- **Toxicity:** It is harmful if inhaled, ingested, or absorbed through the skin.[3] It can cause skin, eye, and respiratory irritation.[2][13]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator when handling this compound.[12]
- **Ventilation:** Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[2]
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as oxidizing agents, reducing agents, and bases.[2][13]

Conclusion

2-Butanethiol is a chemically significant molecule with well-defined physical and structural properties. Its reactivity, particularly its susceptibility to oxidation, is a key aspect of its chemical behavior. The experimental protocols outlined in this guide for its chiral separation and kinetic analysis provide a foundation for further research and application in various scientific disciplines. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

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References

- 1. 2-Butanethiol | C₄H₁₀S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy 2-Butanethiol | 513-53-1 [smolecule.com]
- 4. innospk.com [innospk.com]
- 5. 2-Butanethiol(513-53-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. (2R)-butane-2-thiol | C₄H₁₀S | CID 444090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Gas-phase degradation of 2-butanethiol initiated by OH radicals and Cl atoms: kinetics, product yields and mechanism at 298 K and atmospheric pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Butanethiol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122982#2-butanethiol-chemical-properties-and-structure]

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